molecular formula C7H14Cl2N2 B11904221 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride

5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride

Cat. No.: B11904221
M. Wt: 197.10 g/mol
InChI Key: NNSJMDFQTKCABI-UHFFFAOYSA-N
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Description

5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂ It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of both aziridine and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an amine with an epoxide under basic conditions.

    Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Final Assembly: The final step involves the coupling of the aziridine and alkyne-containing intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.

    Substitution: The aziridine ring is susceptible to nucleophilic substitution reactions, where the nitrogen atom can be attacked by nucleophiles, leading to ring-opening and formation of various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various amine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and nucleic acid structures.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials, such as polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar nucleophilic substitution reactions.

    Propargylamine: Contains an alkyne group and an amine group, used in organic synthesis and as a building block for more complex molecules.

    N-(2-Chloroethyl)aziridine: Similar in structure but with a chloroethyl group, used in the synthesis of pharmaceuticals and other bioactive compounds.

Uniqueness

5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both aziridine and alkyne functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C7H14Cl2N2

Molecular Weight

197.10 g/mol

IUPAC Name

5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H

InChI Key

NNSJMDFQTKCABI-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC#CCCN.Cl.Cl

Origin of Product

United States

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